molecular formula C17H16ClNO3 B4730084 N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4730084
M. Wt: 317.8 g/mol
InChI Key: RNSZQQSOHAUSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BDPC, is a synthetic compound that belongs to the class of psychoactive substances. BDPC has been found to have potential applications in scientific research due to its unique properties.

Mechanism of Action

BDPC acts as a dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels leads to enhanced dopamine signaling, which can have a range of effects on the brain and behavior.
Biochemical and Physiological Effects:
BDPC has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rodents, indicating a potential stimulant effect. BDPC has also been shown to increase dopamine release in the brain, leading to enhanced dopamine signaling. Additionally, BDPC has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BDPC in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for investigating the role of dopamine in neurological disorders. However, one limitation of using BDPC is that it is a psychoactive substance, which can make it difficult to interpret behavioral and neurochemical data.

Future Directions

There are several future directions for research on BDPC. One area of interest is investigating the potential therapeutic uses of BDPC for neurological disorders such as addiction and depression. Additionally, further studies are needed to understand the long-term effects of BDPC on behavior and neurochemistry. Finally, research is needed to develop new compounds with similar properties to BDPC that may have improved therapeutic potential.

Scientific Research Applications

BDPC has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. BDPC has been used in studies to investigate the role of dopamine in addiction and other neurological disorders.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-14-4-1-12(2-5-14)7-8-19-17(20)13-3-6-15-16(11-13)22-10-9-21-15/h1-6,11H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSZQQSOHAUSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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